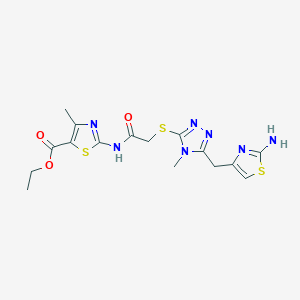
ethyl 2-(2-((5-((2-aminothiazol-4-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-aminothiazole-4-acetate, a compound related to the one you’re asking about, is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
The synthesis of related compounds, such as 2-aminothiazole-4-carboxylate Schiff bases, involves dissolving ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone in absolute ethanol, adding a few drops of glacial acetic acid, and then stirring and refluxing the reaction mixture for 12 hours .Molecular Structure Analysis
The thiazole ring, a key component of these compounds, is planar. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis
The reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine has been used to achieve the synthesis of 4,5-substituted-2-aminothiazoles .Physical And Chemical Properties Analysis
Ethyl 2-aminothiazole-4-acetate is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research into derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound structurally related to the chemical , has shown significant promise in antimicrobial applications. These derivatives have been synthesized and tested against various bacterial and fungal strains, demonstrating notable antimicrobial activities. The structure-activity relationship of these compounds was further elucidated through 3D QSAR analysis, providing insights into their potential as antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Heterocyclic Chemistry and Synthetic Strategies
The field of heterocyclic chemistry has explored the modification of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives to produce a variety of compounds with potential biological activity. For instance, acylation and subsequent reactions have yielded derivatives with potential for further biological study. These synthetic strategies highlight the versatility of thiazole derivatives in the development of new pharmaceuticals and research tools (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).
Crystal Structure Analysis
Crystal structure analysis has provided valuable insights into the molecular configuration and potential interactions of related thiazole derivatives. Studies have detailed the intramolecular and intermolecular hydrogen bonding patterns, contributing to the understanding of their stability and reactivity. Such analyses are crucial for designing compounds with desired properties, whether for material science applications or as bioactive molecules (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2010).
Novel Syntheses and Reactions
Innovative synthetic methods have been developed to create a variety of thiazole-based compounds, showcasing the chemical flexibility and potential applications of these derivatives in medicinal chemistry and beyond. These methods include one-pot syntheses and reactions that lead to compounds with unique structural features and potential biological activities. Such research efforts underscore the importance of thiazole derivatives in synthetic organic chemistry (Meng, Wang, Zheng, Dou, & Guo, 2014).
Biological Studies and Structural Analysis
Carboxamides obtained from 2-aminothiazole derivatives have undergone biological screening, revealing activities against various microorganisms. These studies, coupled with crystal structure analyses, provide a foundation for understanding the relationship between structure and biological activity, paving the way for the development of new antimicrobial agents (Wazalwar, Banpurkar, & Perdih, 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme .
Mode of Action
It is known that α-glucosidase inhibitors work by preventing the digestion of complex carbohydrates into glucose, thereby reducing the impact of dietary carbohydrate on blood glucose .
Biochemical Pathways
The compound likely affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme. This enzyme is responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, the compound can potentially reduce postprandial hyperglycemia .
Result of Action
The compound’s inhibition of the α-glucosidase enzyme can lead to a reduction in postprandial hyperglycemia, which is beneficial for managing diabetes . Furthermore, the compound has been evaluated for cytotoxic behavior against brine shrimps .
Safety and Hazards
Direcciones Futuras
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . The wide scale of biological activities of these compounds has produced attention amongst medicinal chemists .
Propiedades
IUPAC Name |
ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S3/c1-4-26-13(25)12-8(2)18-15(29-12)20-11(24)7-28-16-22-21-10(23(16)3)5-9-6-27-14(17)19-9/h6H,4-5,7H2,1-3H3,(H2,17,19)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWIZSPZPGWIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate](/img/structure/B2864153.png)
![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)

![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2864160.png)



![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)
